molecular formula C18H20N2O B5324665 3,3,6-trimethyl-2,3,4,7-tetrahydro-1H-indolo[2,3-c]quinolin-1-ol

3,3,6-trimethyl-2,3,4,7-tetrahydro-1H-indolo[2,3-c]quinolin-1-ol

Cat. No. B5324665
M. Wt: 280.4 g/mol
InChI Key: PBJUPZQSOBQERT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,3,6-trimethyl-2,3,4,7-tetrahydro-1H-indolo[2,3-c]quinolin-1-ol is a naturally occurring alkaloid that has been found to exhibit a range of biological activities. This compound is commonly known as voacangine and is found in the bark of the African tree Voacanga africana. Voacangine has been the subject of extensive scientific research due to its potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of voacangine is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and receptors in the body. This inhibition can lead to a range of biological effects, including the reduction of inflammation and pain.
Biochemical and Physiological Effects:
Voacangine has been found to have a range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models, making it a potential treatment for conditions such as arthritis and other inflammatory disorders. It has also been found to exhibit antitumor activity, making it a potential treatment for cancer.

Advantages and Limitations for Lab Experiments

One advantage of using voacangine in lab experiments is that it is a naturally occurring compound, which means that it is less likely to have toxic side effects than synthetic compounds. However, voacangine can be challenging to synthesize, which can limit its availability for lab experiments.

Future Directions

There are numerous future directions for research on voacangine. One area of interest is the development of new drugs based on the compound's biological activities. Another area of interest is the study of the compound's potential as a treatment for neurological disorders such as Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of voacangine and its potential therapeutic applications.

Synthesis Methods

Voacangine can be synthesized from the alkaloid voacamine, which is also found in the bark of Voacanga africana. The synthesis involves a series of chemical reactions, including oxidation and reduction, to produce voacangine. The process can be challenging and requires specialized knowledge and equipment.

Scientific Research Applications

Voacangine has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been found to exhibit a range of biological activities, including anti-inflammatory, analgesic, antitumor, and antimalarial properties. These properties make it a promising candidate for the development of new drugs.

properties

IUPAC Name

3,3,6-trimethyl-1,2,4,7-tetrahydroindolo[2,3-c]quinolin-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O/c1-10-17-15(11-6-4-5-7-12(11)20-17)16-13(19-10)8-18(2,3)9-14(16)21/h4-7,14,20-21H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBJUPZQSOBQERT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C3C(CC(CC3=N1)(C)C)O)C4=CC=CC=C4N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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